2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Overview
Description
2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound 2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide belongs to a class of benzimidazole-tethered oxazepine heterocyclic hybrids, synthesized from N-alkylated benzimidazole 2-carboxaldehyde. These compounds have been structurally analyzed through X-ray diffraction and Density Functional Theory (DFT) studies, revealing their molecular structure and charge distribution. The molecular electrostatic potential (MEP) maps and frontier molecular orbitals of these compounds have been discussed, providing insights into their electrophilic and nucleophilic reactivity zones. Furthermore, these compounds exhibit promising Nonlinear Optical (NLO) properties, making them potential candidates for NLO applications (Almansour et al., 2016).
Catalytic and Synthetic Applications
These heterocyclic compounds have also been explored for their catalytic applications, particularly in gold-catalyzed cycloaddition reactions. Benzo[d]isoxazoles, structurally related to the compound , have been used as nucleophiles in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, leading to the efficient synthesis of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. This showcases the potential of such compounds in facilitating chemoselective synthetic pathways (Xu et al., 2018).
Anticancer Research
In the realm of medicinal chemistry, derivatives of the parent compound have been investigated for their anticancer activities. A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which share structural similarities with the compound , have shown moderate to excellent anticancer activities against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). This highlights the potential of such compounds in the development of new anticancer agents (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of the indole nucleus, which is known to have broad-spectrum biological activities . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their diverse biological activities . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple receptors . The specific pathways affected by this compound, and their downstream effects, are yet to be elucidated.
Result of Action
Given the compound’s structural similarity to indole derivatives, it may exhibit a range of biological activities . .
Properties
IUPAC Name |
2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-5-3-4-6-14(12)17(21)19-13-7-8-16-15(11-13)18(22)20(2)9-10-23-16/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXHYPIQIQTNCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.